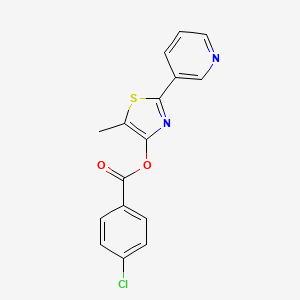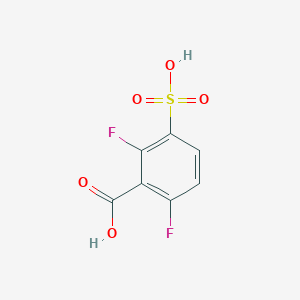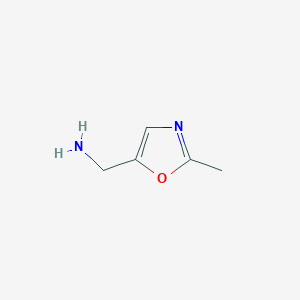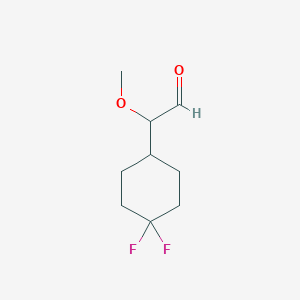
2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities . The 2,4-dichlorophenyl component is a chlorinated derivative of phenol, which is a white solid that is mildly acidic .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 2,4-dichlorophenol, a component of this compound, is a white solid with a phenolic odor .Applications De Recherche Scientifique
Medicinal Chemistry Applications
Antitumor and Anticonvulsant Activities
Research has shown that quinazolinone derivatives exhibit significant biological activities. One compound, R115777, demonstrated potent antitumor effects in vivo, with its structural roots tracing back to ketoconazole and retinoic acid catabolism programs, highlighting the relevance of quinazolinones in cancer research (Venet, End, & Angibaud, 2003). Additionally, certain 2-substituted 3-aryl-4(3H)-quinazolinones have shown promising anticonvulsant activities, further emphasizing the compound's significance in developing treatments for neurological disorders (Wolfe et al., 1990).
Antimicrobial and Antioxidant Properties
Quinazolinone peptides have been synthesized and evaluated for their antimicrobial potential, indicating the role of these compounds in combating microbial resistance (Kapoor et al., 2017). Furthermore, 2-substituted quinazolin-4(3H)-ones have been studied for their antioxidant properties, with findings suggesting the necessity of specific substituents for exhibiting potent antioxidant activity, which could contribute to managing oxidative stress-related conditions (Mravljak et al., 2021).
Chemical Sensing and Material Science
Chemical Sensing for Iron Ions
A fluorescent chemical sensor based on a quinazolinone derivative has been developed for Fe3+ detection. This sensor operates through blocking the excited state intramolecular proton transfer (ESIPT) reactions, showcasing quinazolinones' potential in environmental monitoring and analytical chemistry applications (Zhang et al., 2007).
Corrosion Inhibition
Protection of Metals
Quinazolinone derivatives have been evaluated as corrosion inhibitors for mild steel in acidic media. These studies indicate that such compounds can form protective layers on metal surfaces, reducing corrosion rates. This application is significant in industrial processes where corrosion resistance is crucial for maintaining the integrity and longevity of metal components (Errahmany et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-8-5-6-9(11(16)7-8)13-17-12-4-2-1-3-10(12)14(19)18(13)20/h1-7,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZGQCTYSNEGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2827461.png)


![1-methanesulfonyl-3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B2827466.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2827468.png)
![2-acetamido-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2827470.png)


![N-(4-chloro-2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2827477.png)


![1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2827480.png)
